molecular formula C8H7BrN4O B1458261 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1355170-89-6

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1458261
CAS No.: 1355170-89-6
M. Wt: 255.07 g/mol
InChI Key: GOIRIHJYTIYSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that features both imidazo and pyridine rings

Biochemical Analysis

Biochemical Properties

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound has been shown to inhibit certain enzymes by forming stable complexes with their active sites, preventing substrate binding and catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects can persist even after the compound has been removed, indicating potential long-term impacts on cellular physiology .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing stress responses and promoting cell survival . At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage . These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that play key roles in cellular metabolism, such as those involved in oxidative stress responses and energy production . This compound can affect metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, this compound can influence the activity of cofactors that are essential for enzyme function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . This compound’s localization and accumulation can be influenced by its interactions with these transporters and binding proteins . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide can be synthesized through a chemodivergent approach involving the reaction of α-bromoketones with 2-aminopyridine. The reaction conditions can vary, but one common method involves using toluene as a solvent and promoting the reaction with iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions . Another method involves using ethyl acetate as a solvent and performing a one-pot tandem cyclization/bromination reaction with TBHP .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: Formation of imidazo[1,2-a]pyridine rings through cyclization processes.

    Oxidation Reactions: Oxidation of intermediates during synthesis.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIRIHJYTIYSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 3
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.